molecular formula C7H14BrCl B1279589 1-Bromo-7-chloroheptane CAS No. 68105-93-1

1-Bromo-7-chloroheptane

Cat. No.: B1279589
CAS No.: 68105-93-1
M. Wt: 213.54 g/mol
InChI Key: ZMAOWMBSLZYILL-UHFFFAOYSA-N
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Description

1-Bromo-7-chloroheptane is an organic compound with the chemical formula C7H14BrCl. It is a colorless to yellowish liquid with a peculiar odor . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Bromo-7-chloroheptane can be synthesized through different methods. The primary methods include:

Both methods require careful control of reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-Bromo-7-chloroheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-7-chloroheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-7-chloroheptane involves its interaction with molecular targets such as enzymes and receptors. It can act as an alkylating agent, modifying the structure and function of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Bromo-7-chloroheptane can be compared with other similar compounds such as:

    1-Bromo-6-chlorohexane: Similar structure but with one less carbon atom.

    1-Bromo-8-chlorooctane: Similar structure but with one more carbon atom.

    1-Chloro-7-bromoheptane: Same molecular formula but different arrangement of halogen atoms.

The uniqueness of this compound lies in its specific halogen arrangement, which can influence its reactivity and applications in various chemical reactions.

Properties

IUPAC Name

1-bromo-7-chloroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrCl/c8-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAOWMBSLZYILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470259
Record name 1-Bromo-7-chloroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68105-93-1
Record name 1-Bromo-7-chloroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-7-chloroheptane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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